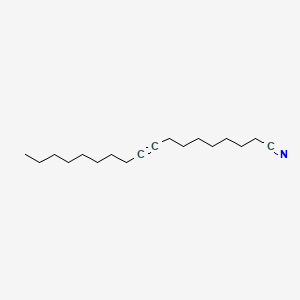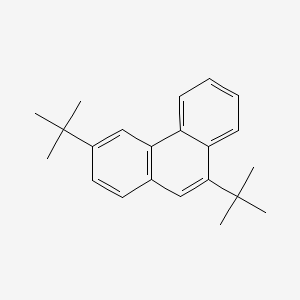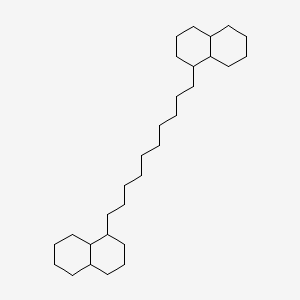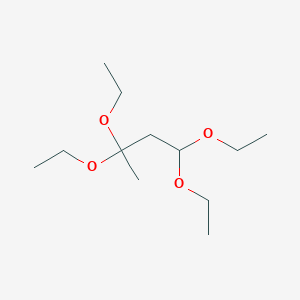
Morpholine, 4-(1,2-dimethyl-1-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(1,2-dimethyl-1-propenyl)- is an organic compound with the molecular formula C9H17NO It is a derivative of morpholine, a heterocyclic amine that features both amine and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(1,2-dimethyl-1-propenyl)- typically involves the reaction of morpholine with isobutyraldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where reactants are mixed and reacted under controlled conditions. The use of advanced reactors and purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(1,2-dimethyl-1-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted morpholine derivatives.
Scientific Research Applications
Morpholine, 4-(1,2-dimethyl-1-propenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Morpholine, 4-(1,2-dimethyl-1-propenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Morpholine, 4-(2-methyl-1-propenyl)-: This compound has a similar structure but differs in the position of the methyl group.
Morpholine, 4-(2-methyl-1-propenyl)-: Another similar compound with slight structural variations.
Uniqueness
Morpholine, 4-(1,2-dimethyl-1-propenyl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
7694-50-0 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4-(3-methylbut-2-en-2-yl)morpholine |
InChI |
InChI=1S/C9H17NO/c1-8(2)9(3)10-4-6-11-7-5-10/h4-7H2,1-3H3 |
InChI Key |
RXPZQEBYMRIGET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)N1CCOCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Thieno[3,2-e]benzimidazole, 4,5-dihydro-](/img/structure/B13951879.png)

![2-[(Ethoxycarbonyl)amino]but-3-enoic acid](/img/structure/B13951894.png)





![tert-butyl 2-(3-(3-chloro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl)-2-methylbutylcarbamate](/img/structure/B13951940.png)



![1,1,5,9-Tetramethylspiro[5.5]undecane](/img/structure/B13951968.png)
![(6-Benzyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13951975.png)
